molecular formula C19H23N5S2 B12543379 2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-

2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-

Cat. No.: B12543379
M. Wt: 385.6 g/mol
InChI Key: DTHJEOKOWDOEHO-UHFFFAOYSA-N
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Description

2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- is a complex organic compound with the molecular formula C19H23N5S2 and a molecular weight of 385.6 g/mol. This compound is notable for its unique structure, which includes a thiophene ring, a benzothiazole moiety, and a pyrrolidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- involves several steps. One common method includes the condensation of thiophene-2-carboximidamide with a benzothiazole derivative under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in research and development.

Chemical Reactions Analysis

2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene or benzothiazole rings, often using reagents like halogens or alkylating agents.

Scientific Research Applications

2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may exhibit similar chemical reactivity and biological activities.

    Benzothiazole derivatives: Compounds with a benzothiazole moiety are often studied for their potential therapeutic applications.

    Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are known for their diverse biological activities.

The uniqueness of 2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- lies in its combination of these three distinct structural features, which contribute to its wide range of applications and potential biological activities.

Properties

Molecular Formula

C19H23N5S2

Molecular Weight

385.6 g/mol

IUPAC Name

N'-[2-[2-(1-methylpyrrolidin-2-yl)ethylamino]-1,3-benzothiazol-6-yl]thiophene-2-carboximidamide

InChI

InChI=1S/C19H23N5S2/c1-24-10-2-4-14(24)8-9-21-19-23-15-7-6-13(12-17(15)26-19)22-18(20)16-5-3-11-25-16/h3,5-7,11-12,14H,2,4,8-10H2,1H3,(H2,20,22)(H,21,23)

InChI Key

DTHJEOKOWDOEHO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCNC2=NC3=C(S2)C=C(C=C3)N=C(C4=CC=CS4)N

Origin of Product

United States

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